molecular formula C21H15Cl2N3O4 B14923568 1-[(2,3-dichlorophenoxy)methyl]-N-(4-methyl-2-oxo-2H-chromen-7-yl)-1H-pyrazole-3-carboxamide

1-[(2,3-dichlorophenoxy)methyl]-N-(4-methyl-2-oxo-2H-chromen-7-yl)-1H-pyrazole-3-carboxamide

Cat. No.: B14923568
M. Wt: 444.3 g/mol
InChI Key: OJXIXXXNGVFNMG-UHFFFAOYSA-N
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Description

1-[(2,3-Dichlorophenoxy)methyl]-N~3~-(4-methyl-2-oxo-2H-chromen-7-yl)-1H-pyrazole-3-carboxamide is a complex organic compound that features a combination of dichlorophenoxy, chromen, and pyrazole moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(2,3-dichlorophenoxy)methyl]-N~3~-(4-methyl-2-oxo-2H-chromen-7-yl)-1H-pyrazole-3-carboxamide typically involves multiple steps:

    Formation of the Chromen Moiety: The chromen (coumarin) structure can be synthesized through the Pechmann condensation reaction, which involves the reaction of phenols with β-ketoesters in the presence of acid catalysts.

    Synthesis of the Pyrazole Ring: The pyrazole ring can be formed via the reaction of hydrazines with 1,3-diketones or α,β-unsaturated carbonyl compounds.

    Coupling Reactions: The final step involves coupling the dichlorophenoxy moiety with the chromen and pyrazole structures. This can be achieved through nucleophilic substitution reactions, where the dichlorophenoxy group is introduced using appropriate halogenated precursors and base catalysts.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

1-[(2,3-Dichlorophenoxy)methyl]-N~3~-(4-methyl-2-oxo-2H-chromen-7-yl)-1H-pyrazole-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The chromen moiety can be oxidized to form quinones.

    Reduction: The nitro groups, if present, can be reduced to amines.

    Substitution: The dichlorophenoxy group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO~4~) and chromium trioxide (CrO~3~).

    Reduction: Reducing agents such as sodium borohydride (NaBH~4~) or hydrogen gas (H~2~) with a palladium catalyst.

    Substitution: Bases like sodium hydroxide (NaOH) or potassium carbonate (K~2~CO~3~) can facilitate nucleophilic substitution.

Major Products

    Oxidation: Formation of quinones.

    Reduction: Formation of amines.

    Substitution: Introduction of various nucleophiles replacing the chlorine atoms.

Scientific Research Applications

1-[(2,3-Dichlorophenoxy)methyl]-N~3~-(4-methyl-2-oxo-2H-chromen-7-yl)-1H-pyrazole-3-carboxamide has several scientific research applications:

    Medicinal Chemistry: Potential use as a lead compound for developing new drugs due to its unique structure.

    Biological Studies: Investigation of its biological activities, such as anti-inflammatory, anticancer, and antimicrobial properties.

    Chemical Biology: Use as a probe to study various biochemical pathways and molecular interactions.

    Industrial Applications: Potential use in the development of new materials or as a catalyst in organic synthesis.

Mechanism of Action

The mechanism of action of 1-[(2,3-dichlorophenoxy)methyl]-N~3~-(4-methyl-2-oxo-2H-chromen-7-yl)-1H-pyrazole-3-carboxamide is not fully understood but may involve:

    Molecular Targets: Interaction with specific enzymes or receptors in biological systems.

    Pathways: Modulation of signaling pathways related to inflammation, cell proliferation, or apoptosis.

Comparison with Similar Compounds

Similar Compounds

    Coumarin Derivatives: Compounds with similar chromen structures.

    Pyrazole Derivatives: Compounds with similar pyrazole rings.

    Phenoxy Compounds: Compounds with similar phenoxy groups.

Uniqueness

1-[(2,3-Dichlorophenoxy)methyl]-N~3~-(4-methyl-2-oxo-2H-chromen-7-yl)-1H-pyrazole-3-carboxamide is unique due to the combination of these three distinct moieties, which may confer specific biological activities and chemical properties not found in other compounds.

Properties

Molecular Formula

C21H15Cl2N3O4

Molecular Weight

444.3 g/mol

IUPAC Name

1-[(2,3-dichlorophenoxy)methyl]-N-(4-methyl-2-oxochromen-7-yl)pyrazole-3-carboxamide

InChI

InChI=1S/C21H15Cl2N3O4/c1-12-9-19(27)30-18-10-13(5-6-14(12)18)24-21(28)16-7-8-26(25-16)11-29-17-4-2-3-15(22)20(17)23/h2-10H,11H2,1H3,(H,24,28)

InChI Key

OJXIXXXNGVFNMG-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)C3=NN(C=C3)COC4=C(C(=CC=C4)Cl)Cl

Origin of Product

United States

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